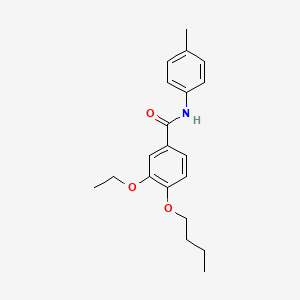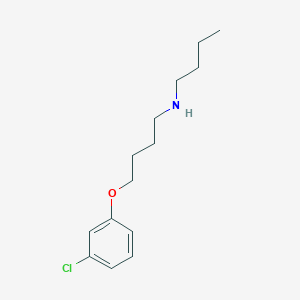![molecular formula C20H15ClF2N4O3 B4959845 8-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B4959845.png)
8-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-5-nitroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-5-nitroquinoline, also known as CP-690,550, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. This molecule has been shown to have potent immunosuppressive effects and has been investigated for its use in autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis.
Scientific Research Applications
8-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-5-nitroquinoline has been extensively studied for its potential therapeutic applications in various autoimmune diseases. The molecule acts as a potent inhibitor of Janus kinase (JAK) enzymes, which play a crucial role in the signaling pathways that regulate immune responses. 8-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-5-nitroquinoline has been shown to inhibit the activation of T cells and B cells, as well as the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interferon-gamma (IFN-γ).
Mechanism of Action
8-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-5-nitroquinoline acts as a selective inhibitor of JAK3, which is a member of the JAK family of enzymes that play a crucial role in the signaling pathways that regulate immune responses. JAK3 is primarily expressed in immune cells such as T cells, B cells, and natural killer cells. By inhibiting JAK3, 8-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-5-nitroquinoline blocks the signaling pathways that lead to the activation of these immune cells and the production of pro-inflammatory cytokines. This results in a reduction in the immune response and a decrease in inflammation.
Biochemical and Physiological Effects:
8-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-5-nitroquinoline has been shown to have potent immunosuppressive effects in preclinical and clinical studies. The molecule has been investigated for its use in autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis. In clinical trials, 8-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-5-nitroquinoline has been shown to reduce disease activity and improve symptoms in patients with these diseases. However, the molecule also has potential side effects, including an increased risk of infections and malignancies.
Advantages and Limitations for Lab Experiments
8-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-5-nitroquinoline has several advantages for use in lab experiments. The molecule has a well-defined mechanism of action and has been extensively studied in preclinical and clinical trials. It is also available in large quantities for use in experiments. However, 8-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-5-nitroquinoline also has limitations. The molecule has potential side effects, and its use in lab experiments requires careful consideration of the appropriate dosage and duration of treatment.
Future Directions
There are several future directions for research on 8-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-5-nitroquinoline. One area of research is the development of new JAK inhibitors that have improved selectivity and efficacy. Another area of research is the investigation of the potential use of 8-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-5-nitroquinoline in other diseases, such as inflammatory bowel disease and systemic lupus erythematosus. Additionally, research is needed to better understand the long-term effects of 8-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-5-nitroquinoline on the immune system and to identify biomarkers that can predict response to treatment.
Synthesis Methods
The synthesis of 8-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-5-nitroquinoline involves the reaction of 5-nitroquinoline with 2-chloro-4,5-difluorobenzoyl chloride in the presence of a base and a catalyst. The resulting product is then reacted with piperazine to form the final compound. The synthesis of 8-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-5-nitroquinoline has been described in several patents and research articles, and the compound has been produced on a large scale for use in preclinical and clinical studies.
properties
IUPAC Name |
(2-chloro-4,5-difluorophenyl)-[4-(5-nitroquinolin-8-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF2N4O3/c21-14-11-16(23)15(22)10-13(14)20(28)26-8-6-25(7-9-26)18-4-3-17(27(29)30)12-2-1-5-24-19(12)18/h1-5,10-11H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKVAIZZSPFPHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3)C(=O)C4=CC(=C(C=C4Cl)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4,5-difluorophenyl)[4-(5-nitroquinolin-8-yl)piperazin-1-yl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dimethyl-N'-[phenyl(2-pyridinyl)methylene]benzenesulfonohydrazide](/img/structure/B4959762.png)
![5-acetyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-thiophenecarboxamide](/img/structure/B4959770.png)
![3-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B4959774.png)
![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4959795.png)

![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4959803.png)
![ethyl N-{[2-(2-fluorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-N-methylglycinate](/img/structure/B4959809.png)
![N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylethanamine](/img/structure/B4959816.png)
![5-{2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4959823.png)
![5-({[3-(diethylamino)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4959833.png)
![methyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B4959843.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-[(diethylamino)sulfonyl]benzamide](/img/structure/B4959862.png)
